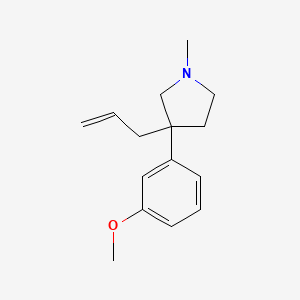
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with an allyl group, a methoxyphenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with allylamine and methylamine in the presence of a suitable catalyst. The reaction typically proceeds via a multi-step process involving the formation of intermediate compounds, which are then cyclized to form the desired pyrrolidine derivative.
Example Reaction:
Step 1: Condensation of 3-methoxybenzaldehyde with allylamine to form an imine intermediate.
Step 2: Addition of methylamine to the imine intermediate to form a secondary amine.
Step 3: Cyclization of the secondary amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or platinum complexes may be employed to facilitate the reactions under milder conditions and to improve selectivity.
化学反応の分析
Types of Reactions
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol under specific conditions.
Substitution: The methyl group on the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-methoxyphenyl)-1-methylpyrrolidine-2,3-epoxide.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-methylpyrrolidine.
Substitution: Formation of 3-allyl-3-(3-methoxyphenyl)-1-alkylpyrrolidine derivatives.
科学的研究の応用
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets in proteins, while the allyl group could participate in covalent bonding with active site residues.
類似化合物との比較
Similar Compounds
3-Allyl-3-phenyl-1-methylpyrrolidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
3-Allyl-3-(4-methoxyphenyl)-1-methylpyrrolidine: The methoxy group is positioned differently, potentially altering its chemical reactivity and biological activity.
3-Allyl-3-(3-hydroxyphenyl)-1-methylpyrrolidine: The methoxy group is replaced with a hydroxyl group, which can significantly change its solubility and interaction with biological targets.
Uniqueness
3-Allyl-3-(3-methoxyphenyl)-1-methylpyrrolidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a pharmacologically active compound compared to its analogs.
特性
CAS番号 |
38906-60-4 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-1-methyl-3-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-4-8-15(9-10-16(2)12-15)13-6-5-7-14(11-13)17-3/h4-7,11H,1,8-10,12H2,2-3H3 |
InChIキー |
JJJFFGHZXTXBBO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)(CC=C)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


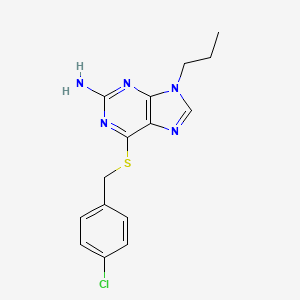
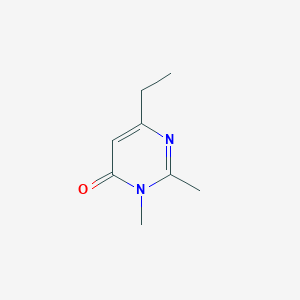
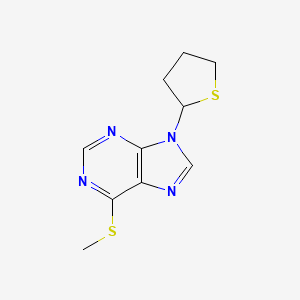
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)
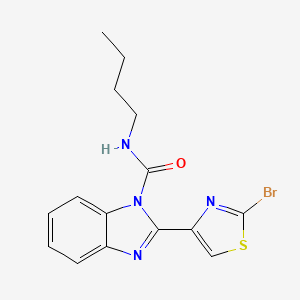
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)


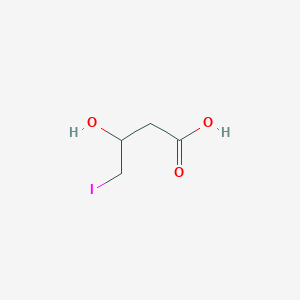
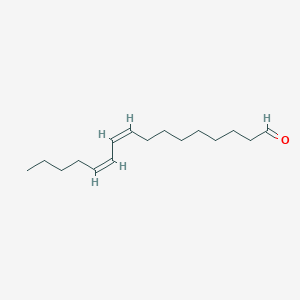
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
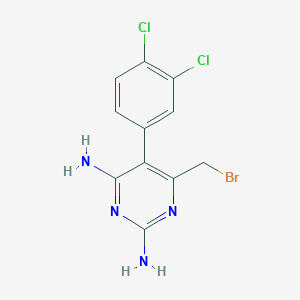
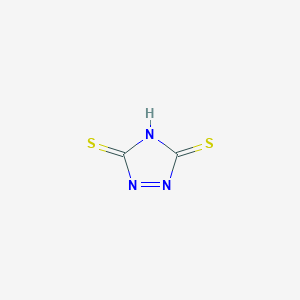
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
